![molecular formula C17H14FN5O2S B2917242 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1170159-77-9](/img/structure/B2917242.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H14FN5O2S and its molecular weight is 371.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological screening, and potential applications of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula for this compound is C21H19FN4OS with a molecular weight of 394.5 g/mol. The compound features a complex structure that includes a pyrazole moiety, a thiazole ring, and an isoxazole component, which are known for their biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the thiazole and isoxazole functionalities. Detailed methodologies can be found in various chemical literature sources.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole and thiazole possess significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against a range of bacteria including Escherichia coli and Staphylococcus aureus. In vitro tests typically employ the well diffusion method to assess antimicrobial efficacy, with results indicating varying degrees of inhibition based on structural modifications.
Table 1: Antimicrobial Activity Results
Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|---|
10a | E. coli | 15 | 125 |
10b | S. aureus | 18 | 62.5 |
10c | P. mirabilis | 12 | 250 |
10d | B. subtilis | 14 | 125 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.
Anticancer Activity
In addition to antimicrobial and anti-inflammatory properties, this compound has been investigated for its anticancer potential. Preliminary findings show that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Study on Pyrazole Derivatives : A series of pyrazole-thiazole derivatives were synthesized and tested against various bacterial strains, demonstrating significant antimicrobial activity comparable to established antibiotics .
- Anti-inflammatory Mechanism : Research has shown that compounds similar to this compound can modulate inflammatory pathways by inhibiting NF-kB signaling .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines indicated that certain derivatives could inhibit cell proliferation effectively, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
Propiedades
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S/c1-11-10-13(21-25-11)16(24)23(9-8-22-7-3-6-19-22)17-20-15-12(18)4-2-5-14(15)26-17/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYMKEKLTSVNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.